molecular formula C8H8ClNO2 B13087105 N-Hydroxy-3-methoxybenzimidoylchloride

N-Hydroxy-3-methoxybenzimidoylchloride

Katalognummer: B13087105
Molekulargewicht: 185.61 g/mol
InChI-Schlüssel: DEXRYCNUFWKXHS-NTMALXAHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Hydroxy-3-methoxybenzimidoylchloride is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of benzimidazole, featuring a hydroxyl group and a methoxy group attached to the benzene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-3-methoxybenzimidoylchloride typically involves the reaction of 3-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base, followed by chlorination. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Base: Sodium carbonate or potassium carbonate

    Temperature: Room temperature to reflux conditions

    Chlorinating Agent: Thionyl chloride or phosphorus trichloride

Industrial Production Methods

This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products .

Analyse Chemischer Reaktionen

Types of Reactions

N-Hydroxy-3-methoxybenzimidoylchloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: Can be reduced to form amines or hydroxylamines.

    Substitution: Can undergo nucleophilic substitution reactions, particularly at the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-Hydroxy-3-methoxybenzimidoylchloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of N-Hydroxy-3-methoxybenzimidoylchloride involves its interaction with molecular targets, such as enzymes or receptors. The hydroxyl and methoxy groups play a crucial role in its binding affinity and specificity. The compound can form hydrogen bonds and other interactions with target molecules, leading to inhibition or modulation of their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Hydroxybenzimidazole: Shares the benzimidazole core structure but lacks the methoxy group.

    N-Hydroxy-3-methoxybenzamide: Similar structure but with an amide group instead of the imidoyl chloride group.

Uniqueness

The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets .

Eigenschaften

Molekularformel

C8H8ClNO2

Molekulargewicht

185.61 g/mol

IUPAC-Name

(1Z)-N-hydroxy-3-methoxybenzenecarboximidoyl chloride

InChI

InChI=1S/C8H8ClNO2/c1-12-7-4-2-3-6(5-7)8(9)10-11/h2-5,11H,1H3/b10-8-

InChI-Schlüssel

DEXRYCNUFWKXHS-NTMALXAHSA-N

Isomerische SMILES

COC1=CC=CC(=C1)/C(=N/O)/Cl

Kanonische SMILES

COC1=CC=CC(=C1)C(=NO)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.